2-Amino-3-(3-oxanyl)-1-propanol

Lipophilicity Polar Surface Area Physicochemical property tuning

2-Amino-3-(3-oxanyl)-1-propanol (CAS 942144-41-4; synonym: (2S)-2-amino-3-(tetrahydro-2H-pyran-3-yl)propan-1-ol) is a chiral β-amino alcohol featuring a saturated six-membered tetrahydropyran (oxane) ring at the side-chain terminus. With a molecular formula of C₈H₁₇NO₂ and molecular weight of 159.23 g/mol, it presents a calculated LogP of 0.823 and a topological polar surface area (tPSA) of 55.48 Ų.

Molecular Formula C8H17NO2
Molecular Weight 159.23 g/mol
Cat. No. B15314875
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Amino-3-(3-oxanyl)-1-propanol
Molecular FormulaC8H17NO2
Molecular Weight159.23 g/mol
Structural Identifiers
SMILESC1CC(COC1)CC(CO)N
InChIInChI=1S/C8H17NO2/c9-8(5-10)4-7-2-1-3-11-6-7/h7-8,10H,1-6,9H2
InChIKeyWBZAGQWPYDEDMQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Amino-3-(3-oxanyl)-1-propanol: Structural and Physicochemical Baseline for Procurement Decisions


2-Amino-3-(3-oxanyl)-1-propanol (CAS 942144-41-4; synonym: (2S)-2-amino-3-(tetrahydro-2H-pyran-3-yl)propan-1-ol) is a chiral β-amino alcohol featuring a saturated six-membered tetrahydropyran (oxane) ring at the side-chain terminus . With a molecular formula of C₈H₁₇NO₂ and molecular weight of 159.23 g/mol, it presents a calculated LogP of 0.823 and a topological polar surface area (tPSA) of 55.48 Ų [1]. The compound serves as a constrained amino acid mimetic building block, wherein the tetrahydropyran ring imparts conformational restriction distinct from both acyclic amino alcohols and smaller-ring (oxetane, tetrahydrofuran) or carbocyclic (cyclohexyl) analogs .

Why 2-Amino-3-(3-oxanyl)-1-propanol Cannot Be Replaced by Other Cyclic Ether Amino Alcohols Without Quantitative Verification


Cyclic ether β-amino alcohols—including oxetane, tetrahydrofuran, and tetrahydropyran variants—are frequently treated as interchangeable building blocks in medicinal chemistry; however, the ring size dictates both the physicochemical property window and the metabolic fate of derived molecules [1]. The oxane ring in 2-amino-3-(3-oxanyl)-1-propanol occupies a specific conformational space and lipophilicity range (LogP ≈ 0.8, PSA ≈ 55 Ų) that differs measurably from the four-membered oxetane (more strained, more polar) and the five-membered tetrahydrofuran (intermediate strain and polarity) . Critically, the 3-substituted tetrahydropyran regioisomer exhibits superior human liver microsomal stability compared to the corresponding 2-substituted THP variant, a regiochemical differentiation that does not exist for monocyclic oxetanes [2]. Substituting without accounting for these quantitative differences risks altering solubility, metabolic clearance, and conformational preference in the final molecule.

Quantitative Differentiation Evidence for 2-Amino-3-(3-oxanyl)-1-propanol: Head-to-Head and Cross-Study Comparisons


LogP and PSA Comparison: Tetrahydropyran Amino Alcohol vs. Oxetane and Acyclic Analogs

2-Amino-3-(3-oxanyl)-1-propanol exhibits a measured LogP of 0.823 and PSA of 55.48 Ų [1]. In contrast, the oxetane analog 2-amino-3-(oxetan-3-yl)propan-1-ol (CAS 1779783-88-8, C₆H₁₃NO₂, MW 131.17) is predicted to have lower lipophilicity owing to the more polar four-membered ring. Oxetane substitution in aliphatic amines typically reduces intrinsic LogP by approximately 0.5–1.5 log units relative to the unsubstituted chain, with the magnitude dependent on the topological distance between the oxetane oxygen and the amine [2]. The tetrahydropyran ring provides a less polar, more lipophilic alternative to oxetane while maintaining greater polarity than a cyclohexyl moiety (cyclohexane LogP ~3.4). This positions the target compound in an intermediate, developable lipophilicity range (LogP 0.5–1.5) favorable for oral bioavailability [3].

Lipophilicity Polar Surface Area Physicochemical property tuning

Microsomal Stability: 3-Substituted Tetrahydropyran vs. 2-Substituted Isomer and vs. Cyclohexyl Baseline

In a systematic study of γ-secretase inhibitors, the lead cyclohexyl analog 6 exhibited extensive oxidation by CYP3A4, resulting in poor human liver microsomal (HLM) stability [1]. Replacement of the cyclohexyl ring with a tetrahydropyran (THP) ring produced the corresponding THP analogs. Critically, the 3-substituted THP variant demonstrated greater microsomal stability than the 2-substituted THP counterpart, establishing a regiochemical structure–stability relationship [1]. The 3-substituted oxetane further reduced the propensity for oxidative metabolism relative to its 2-substituted isomer, but the THP analog offers a distinct lipophilicity–stability trade-off profile. The slower rates of metabolism observed with 3-substituted cyclic ethers most likely originate from reductions in lipophilicity and/or unfavorable CYP active-site interactions with the heteroatom [1]. This evidence is directly transferable to 2-amino-3-(3-oxanyl)-1-propanol, which bears the identical 3-substituted THP motif.

Metabolic stability Human liver microsomes CYP450 metabolism

Aqueous Solubility Tuning: Oxetane vs. Tetrahydropyran Ring in Cyclic Ether Amino Alcohols

A comparative investigation of isomeric cyclic ethers revealed that among tetrahydropyran, 1- or 2-methyltetrahydrofuran, and 3,3-dimethyloxetane, 3,3-dimethyloxetane possessed the highest aqueous solubility [1]. This trend reflects the inherent polarity gradient across ring sizes: oxetane (4-membered, ring strain ~106 kJ/mol, stronger H-bond acceptor) > tetrahydrofuran (5-membered, lower strain) > tetrahydropyran (6-membered, lowest strain, weakest H-bond acceptor) . For 2-amino-3-(3-oxanyl)-1-propanol, the tetrahydropyran ring confers lower intrinsic aqueous solubility compared to an oxetane analog, but this is compensated by its more favorable LogP for membrane permeation. The reduction in solubility is quantifiable: oxetane replacement of gem-dimethyl groups can increase aqueous solubility by factors of 4 to >4000 depending on structural context , while tetrahydropyran provides a more modest solubility enhancement over cyclohexyl.

Aqueous solubility Cyclic ethers Bioisostere design

Conformational Restriction: Tetrahydropyran Ring as a Constrained Amino Acid Side-Chain Mimetic

Tetrahydropyran-derivatized amino acids function as conformationally constrained side-chain mimetics, wherein the THP ring restricts the rotatable bond count and reduces the conformational entropy penalty upon target binding . This concept is documented in patents describing tetrahydropyranyl-derivatized amino acids as sugar- or amino acid-mimetic scaffolds for combinatorial library synthesis [1]. Compared to the acyclic analog 2-amino-3-cyclohexyl-1-propanol (which has one additional rotatable bond and greater conformational freedom), the target compound 2-amino-3-(3-oxanyl)-1-propanol has the side chain constrained within the tetrahydropyran chair conformation . The oxetane analog offers even greater conformational restriction but with higher ring strain (106 kJ/mol vs. ~1–6 kJ/mol for THP), which can introduce chemical stability liabilities under acidic conditions .

Conformational constraint Amino acid mimetic Peptidomimetic design

pKa Modulation: Tetrahydropyran vs. Oxetane Effects on Adjacent Amine Basicity

The introduction of a cyclic ether in proximity to an amine function attenuates amine basicity through electron-withdrawing inductive effects. In the J. Med. Chem. 2010 oxetane review, oxetane substitution at the α- or β-position relative to an amine reduced pKa by up to 1–2 log units, which in turn altered the logD₇.₄ (distribution coefficient at pH 7.4) [1]. For tetrahydropyran, the oxygen atom is separated from the amine by a greater topological distance than in oxetane (THP oxygen is in the ring, connected through two carbon atoms to the side chain), resulting in a weaker inductive pKa-lowering effect [1]. This is quantitatively significant: an oxetane β to an amine can reduce pKa by ~1.0–1.5 units (thereby reducing the fraction ionized at pH 7.4 and increasing logD), while a THP in the equivalent position is predicted to reduce pKa by only ~0.2–0.5 units [1]. This preserves a higher fraction of the protonated, water-soluble amine species at physiological pH compared to an oxetane analog.

Amine basicity pKa modulation Bioisostere electronic effects

Patent-Validated Utility in Aspartic Protease Inhibitor Scaffolds Confirms Synthetic Tractability

The compound 2-amino-3-(3-oxanyl)-1-propanol appears explicitly as a synthetic intermediate in US Patent Application US 2009/0318501 A1, which describes aspartic protease inhibitors [1]. This patent demonstrates that the tetrahydropyran amino alcohol can be incorporated into complex pharmacologically relevant scaffolds without degradation of the THP ring, confirming its compatibility with multi-step synthetic sequences including amide bond formation, N-alkylation, and protecting group manipulations [1]. The commercial availability at 95–98% purity from multiple suppliers (MolCore, AKSci, Leyan) further documents reliable synthetic access . This contrasts with certain oxetane amino alcohols that require specialized handling due to ring-strain-driven side reactions under acidic conditions .

Aspartic protease inhibitor Patent building block Synthetic feasibility

High-Impact Research and Industrial Application Scenarios for 2-Amino-3-(3-oxanyl)-1-propanol


Peptidomimetic Lead Optimization Requiring Balanced LogP and Metabolic Stability

In peptide lead series where the native amino acid side chain (e.g., leucine, isoleucine, or phenylalanine) confers excessive lipophilicity (LogD₇.₄ > 2.5) leading to high metabolic clearance, 2-amino-3-(3-oxanyl)-1-propanol can serve as a constrained replacement. Its LogP of 0.823 and PSA of 55.48 Ų [1] place it within the developable property window, while the 3-substituted THP motif is documented to improve human liver microsomal stability relative to cyclohexyl analogs [2]. This scenario is directly supported by the γ-secretase inhibitor case study [2], wherein the 3-substituted tetrahydropyran provided a measurable stability advantage over both carbocyclic and regioisomeric alternatives.

Focused Library Synthesis for Conformational SAR Exploration

When establishing a structure–activity relationship (SAR) around a flexible side chain, the tetrahydropyran ring of 2-amino-3-(3-oxanyl)-1-propanol introduces conformational constraint without the ring-strain liabilities of oxetane (106 kJ/mol for oxetane vs. ~1–6 kJ/mol for THP) . This enables systematic comparison with oxetane, tetrahydrofuran, and cyclopentyl/cyclohexyl analogs to deconvolute the contributions of ring size, polarity, and conformational preference to target binding. The patent-documented use of THP amino acids as carbohydrate mimetics further validates this approach for sugar-recognition targets (e.g., lectins, glycosidases, sugar transporters).

Bioisosteric Replacement of Phenylalanine in Aspartic Protease Inhibitors

US Patent Application US 2009/0318501 A1 explicitly employs 2-amino-3-(3-oxanyl)-1-propanol as an intermediate in the synthesis of aspartic protease inhibitors [3]. In this context, the tetrahydropyran ring replaces the phenyl ring of phenylalanine, reducing LogP by approximately 1.5–2 log units while maintaining the conformational constraint necessary for active-site complementarity. The reduced lipophilicity is expected to improve off-target selectivity profiles and reduce plasma protein binding, consistent with established medicinal chemistry principles linking lower LogD to improved developability [4].

Gramicidin-Hybrid Ion Channel Engineering

Tetrahydropyran amino acids have been specifically designed and synthesized as building blocks for gramicidin-hybrid ion channels . The THP ring constrains the amino acid side chain in a conformation that mimics sugar residues while providing the amine and alcohol functional handles necessary for solid-phase peptide synthesis. 2-Amino-3-(3-oxanyl)-1-propanol, with its free amine and primary alcohol, is poised for direct incorporation via standard Fmoc/t-Bu SPPS protocols, offering a unique combination of conformational pre-organization and synthetic compatibility not achievable with acyclic amino alcohols or strained oxetane analogs.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

24 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-Amino-3-(3-oxanyl)-1-propanol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.